REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[C:4]2([CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]2)[O:3]1.FC(F)(F)C(O)=O>ClCCl>[NH:7]1[CH2:6][CH2:5][C:4]2([O:3][C:2](=[O:1])[NH:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]2=3)[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
6.71 g
|
Type
|
reactant
|
Smiles
|
O=C1OC2(CCN(CC2)C(=O)OC(C)(C)C)C2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
re-concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The crude TFA salt was cooled in an ice water bath
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ice-cold saturated brine (20 mL)
|
Type
|
CUSTOM
|
Details
|
A small amount of product (obtained from extraction with 50 mL ethyl acetate)
|
Type
|
ADDITION
|
Details
|
was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-H2O bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with ice-cold H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)C1=C(NC(O2)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |